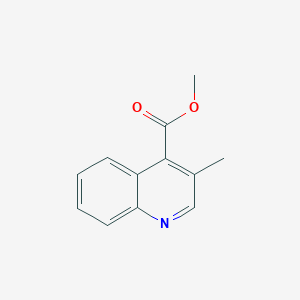

Methyl 3-methylquinoline-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-7-13-10-6-4-3-5-9(10)11(8)12(14)15-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKMOAVIKOHJKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Strategic Approaches for Methyl 3 Methylquinoline 4 Carboxylate

Classical Cyclization Strategies and Mechanistic Refinements

The formation of the quinoline-4-carboxylic acid framework is historically dominated by two key named reactions: the Pfitzinger reaction, which builds the new pyridine (B92270) ring from an isatin (B1672199) precursor and a carbonyl compound, and the Doebner reaction, a three-component assembly of an aniline (B41778), an aldehyde, and pyruvic acid.

Pfitzinger Reaction: Optimized Protocols and Scope Extension

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a fundamentally important method for synthesizing quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions. wikipedia.orgijsr.net The versatility of the carbonyl component allows for a wide range of substituents to be introduced onto the newly formed pyridine ring, making it a powerful tool for targeted synthesis.

The core of the Pfitzinger reaction is the base-catalyzed condensation between an isatin derivative and a carbonyl compound. The mechanism begins with the hydrolytic cleavage of the amide bond in the isatin ring by a strong base, such as potassium hydroxide (B78521), to form an intermediate keto-acid. wikipedia.org This is followed by the condensation of the aniline moiety of the intermediate with the carbonyl group of the second reactant to form an imine, which then tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org

To synthesize the target precursor, 3-methylquinoline-4-carboxylic acid, a carbonyl compound capable of introducing a methyl group at the C3 position is required. The reaction of isatin with an unsymmetrical ketone, such as methyl ethyl ketone, provides a pathway to substituted quinolines. The regiochemical outcome of this reaction is a critical consideration.

Traditionally, the Pfitzinger reaction is conducted using strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in protic solvents. wikipedia.orgijsr.net While effective, these conditions can sometimes lead to side reactions or be incompatible with sensitive functional groups. nih.gov Modern advancements have focused on developing more efficient and milder catalytic systems.

One innovative approach involves the use of trimethylsilyl (B98337) chloride (TMSCl) as a promoter for the reaction between isatins and N,N-dimethylenaminones (as carbonyl surrogates) in alcohol or water. This modified protocol allows for a one-step process that includes both cyclization and esterification, directly yielding quinoline-4-carboxylic esters under mild conditions. fao.org Another strategy employs aqueous sodium or potassium hydroxide to catalyze a cascade Pfitzinger reaction with enaminones, which serve as the annulation partner to produce 3-aroylketone quinoline-4-carboxylic acids. researchgate.net These optimized catalytic methods offer advantages in terms of operational simplicity, functional group tolerance, and, in some cases, direct access to the final esterified product. fao.org

Table 1: Comparison of Catalytic Systems in Pfitzinger-type Reactions

| Catalyst/Promoter | Carbonyl Source | Solvent | Key Advantages | Reference |

| Potassium Hydroxide (KOH) | Ketones/Aldehydes | Ethanol (B145695)/Water | Classical, widely used method | ijsr.net |

| Trimethylsilyl Chloride (TMSCl) | N,N-dimethylenaminones | Alcohols/Water | Mild conditions, one-step esterification | fao.org |

| Aqueous NaOH/KOH | Enaminones | Water | Synthesis of 3-aroylketone derivatives | researchgate.net |

When using an unsymmetrical ketone like methyl ethyl ketone (CH₃COCH₂CH₃) in the Pfitzinger reaction, the condensation can occur at either the α-methyl or the α-methylene group, leading to a mixture of products. The selectivity is governed by a combination of steric and electronic factors. rsc.org

Research into the reaction with various dialkyl and alkyl aryl ketones has shown that steric hindrance plays a significant role. The cyclization generally favors the less sterically hindered α-carbon. rsc.org For methyl ethyl ketone, this would suggest a preference for reaction at the methylene (B1212753) group, leading to the formation of 2-ethylquinoline-4-carboxylic acid, over the methyl group, which would yield 2,3-dimethylquinoline-4-carboxylic acid. To achieve the desired 3-methyl substitution without a C2 substituent, propionaldehyde (B47417) (CH₃CH₂CHO) would be the ideal carbonyl reactant. In this case, the enamine intermediate would form from the methylene group, leading directly to the 3-methylquinoline-4-carboxylic acid scaffold. The careful selection of the carbonyl component is therefore the primary strategy for controlling regiochemistry in the Pfitzinger synthesis.

Doebner Reaction: Modern Adaptations for Quinoline-4-carboxylic Acid Formation

The Doebner reaction is another classical route to quinoline-4-carboxylic acids, serving as a valuable alternative to the Pfitzinger synthesis. iipseries.org It avoids the use of isatin and instead constructs the quinoline (B57606) ring system from more fundamental building blocks.

The standard Doebner reaction is a three-component coupling of an aniline, an aldehyde, and pyruvic acid. iipseries.org This one-pot synthesis is highly atom-economical. The mechanism is thought to proceed first through the formation of a Schiff base from the aniline and aldehyde, followed by a reaction with the enol form of pyruvic acid. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. iipseries.org In the context of synthesizing 3-methylquinoline-4-carboxylic acid, the classical Doebner reaction is not the most direct route, as the aldehyde component typically dictates the substituent at the 2-position. For instance, using acetaldehyde (B116499) would yield 2-methylquinoline-4-carboxylic acid.

A significant modern adaptation is the Doebner hydrogen-transfer reaction . This modified protocol has been developed to improve the synthesis of substituted quinolines, especially from anilines bearing electron-withdrawing groups, which often give low yields in the conventional reaction. nih.govbohrium.comfigshare.com This variation often employs Lewis acid catalysts, such as boron trifluoride etherate (BF₃·Et₂O) or BF₃·THF, and proceeds through a dihydroquinoline intermediate that is oxidized in situ. nih.gov The reaction has shown high substrate generality and can be scaled for large-scale synthesis. nih.gov Other catalysts, including sulfamic acid and p-toluenesulfonic acid, have also been used to promote the reaction, sometimes in greener solvents like water or under microwave irradiation, highlighting efforts to enhance the efficiency and environmental compatibility of this classic transformation. bohrium.comresearchgate.netimist.ma

Table 2: Modern Catalysts and Conditions for Doebner-type Reactions

| Catalyst | Aniline Type | Key Features | Reference |

| BF₃·THF | Electron-withdrawing & donating | Hydrogen-transfer mechanism, improved yields | nih.gov |

| Sulfamic Acid | Various anilines | Green catalyst, reaction in water | bohrium.com |

| p-Toluenesulfonic acid | Various anilines | Microwave irradiation, efficient | bohrium.com |

| Ytterbium perfluorooctanoate | Various anilines | Lewis acid catalysis in water | researchgate.net |

While the standard Doebner reaction is excellent for producing 2-substituted quinoline-4-carboxylic acids, achieving a 3-methyl substitution pattern requires specific modifications to the reaction or starting materials that fall outside the conventional three-component system.

Investigation of Reaction By-products and Their Formation Mechanisms

In the context of the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, the formation of by-products can influence the yield and purity of the desired quinoline-4-carboxylic acid. iipseries.orgwikipedia.org A notable investigation into a modified Doebner hydrogen-transfer reaction identified a significant by-product alongside the target quinoline. nih.gov

The proposed mechanism suggests that the reaction proceeds through the formation of an imine from the aniline and aldehyde. nih.gov This imine then reacts with pyruvic acid to form a dihydroquinoline intermediate. The crucial step is the subsequent oxidation of this intermediate to the aromatic quinoline. In a hydrogen-transfer mechanism, the dihydroquinoline intermediate can be oxidized by another molecule of the initially formed imine, which is in turn reduced. This redox neutrality is a key feature of this specific pathway. nih.gov

For instance, in the synthesis of a quinoline-4-carboxylic acid from 6-(trifluoromethoxy)aniline, benzaldehyde (B42025), and pyruvic acid, a benzylamine (B48309) derivative was identified as a major by-product. The formation of this by-product is intrinsically linked to the oxidation step. The dihydroquinoline intermediate transfers hydrogen to the imine (formed from benzaldehyde and the aniline), leading to the aromatic quinoline product and the reduced benzylamine by-product. nih.gov This was confirmed through experiments using deuterated benzaldehyde, which resulted in a deuterated benzylamine by-product, elucidating the hydrogen transfer source. nih.gov

Understanding these pathways is critical for optimizing reaction conditions to favor the formation of the desired quinoline product over the reduced by-products.

Solvent-Free and Aqueous Medium Doebner Protocols

In line with the principles of green chemistry, significant efforts have been made to adapt the Doebner reaction to environmentally benign conditions, such as using water as a solvent or eliminating the solvent entirely. researchgate.net Traditional Doebner reactions often suffer from drawbacks like the use of large volumes of organic solvents, harsh conditions, and extended reaction times. nih.gov

Researchers have successfully employed water as a medium for the one-pot, three-component Doebner reaction to synthesize quinoline-4-carboxylic acid derivatives. The use of catalysts like ytterbium perfluorooctanoate [Yb(PFO)3] has been shown to be effective in water, offering good yields and operational simplicity. researchgate.net Another approach utilized sulfamic acid as an efficient catalyst for the Doebner multicomponent reaction in aqueous or solvent-free conditions, significantly shortening reaction times from hours to minutes. mdpi.com

These green protocols offer several advantages:

Reduced Environmental Impact: Eliminating organic solvents reduces toxic waste and environmental pollution.

Operational Simplicity: Aqueous reactions can simplify work-up procedures.

Enhanced Safety: Avoiding flammable organic solvents enhances laboratory safety.

Cost-Effectiveness: Water is an inexpensive and abundant solvent.

The development of these protocols demonstrates the adaptability of the Doebner synthesis to more sustainable practices without compromising efficiency. researchgate.netmdpi.com

Knorr and Skraup Quinoline Synthesis Approaches for Quinoline Ring Construction

While the Doebner reaction is a primary route to quinoline-4-carboxylic acids, other classical methods like the Knorr and Skraup syntheses are fundamental in quinoline chemistry, though their direct application to produce Methyl 3-methylquinoline-4-carboxylate may be less straightforward.

The Knorr quinoline synthesis typically involves the cyclization of a β-ketoanilide in the presence of a strong acid, like sulfuric acid, to yield a 2-hydroxyquinoline (B72897) (a 2-quinolone). wikipedia.org The reaction is a type of electrophilic aromatic substitution. wikipedia.org Depending on the reaction conditions, the formation of a 4-hydroxyquinoline (B1666331) can be a competing reaction. wikipedia.org This method is more commonly used for producing 2-hydroxyquinolines, which would require subsequent modification to introduce the carboxylate at the 4-position and the methyl group at the 3-position.

The Skraup synthesis is one of the oldest methods for preparing the quinoline core. wikipedia.org It involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.orgwikipedia.org The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. iipseries.orgpharmaguideline.com The Skraup reaction is known for its often violent nature, though modifications can control the reaction's exothermicity. wikipedia.org This method typically produces quinolines unsubstituted in the heterocyclic ring, meaning significant modifications would be necessary to arrive at the target molecule. researchgate.net A variation, the Doebner-von Miller reaction, uses α,β-unsaturated carbonyl compounds instead of glycerol, allowing for more varied substitution patterns on the resulting quinoline ring. pharmaguideline.comwikipedia.org

Gould–Jacob Cyclization: Cascade Reactions for 4-Hydroxyquinoline Derivatives

The Gould-Jacobs reaction is a versatile and widely used method for synthesizing 4-hydroxyquinolines, which are key intermediates that can potentially be converted to the target compound. mdpi.comwikipedia.org The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. iipseries.orgwikipedia.org This initial step is followed by a thermal cyclization of the resulting anilidomethylenemalonic ester intermediate. mdpi.comwikipedia.org

The high-temperature cyclization proceeds via a 6-electron process to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This product exists in tautomeric equilibrium with its 4-oxo form. The reaction is typically conducted in high-boiling point solvents like diphenyl ether or Dowtherm A to achieve the necessary high temperatures (often >250 °C) for the cyclization step. mdpi.com However, these conditions can sometimes lead to product decomposition or other side reactions. mdpi.com

The general mechanism is as follows:

Condensation: Nucleophilic attack by the aniline's nitrogen on the malonic ester derivative, followed by the elimination of an alcohol (e.g., ethanol), forms the key intermediate. wikipedia.org

Cyclization: An intramolecular 6-electron cyclization reaction occurs upon heating. wikipedia.org

Aromatization: Elimination of another molecule of alcohol leads to the formation of the 4-hydroxyquinoline ring system. wikipedia.org

This method is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org The resulting 4-hydroxy-3-carboalkoxyquinoline is a close analogue to the target molecule and provides a scaffold that can be further modified.

Contemporary and Green Synthetic Innovations

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. These principles have driven the development of innovative methods for quinoline synthesis, including one-pot multi-component reactions and the use of microwave assistance to accelerate reaction kinetics.

One-Pot Multi-Component Reaction (MCR) Strategies

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in one step. This approach avoids the need for isolating intermediates, thereby saving time, reagents, and reducing waste. The Doebner reaction itself is a classic example of a three-component reaction. fly-chem.com

Recent innovations have focused on improving these MCRs. For instance, a one-pot synthesis for 3-substituted quinoline carboxylates has been developed by reacting anilines with formic acid and an ethyl propynoate (B1239298) in the presence of a rhodium acetate (B1210297) catalyst. This method provides good yields (>80%) under relatively mild conditions. google.com The development of efficient catalysts is key to the success of these MCRs. Catalysts like ytterbium perfluorooctanoate have been used to facilitate the Doebner reaction in water, making the process more environmentally friendly. researchgate.net

The combination of MCRs with other green chemistry techniques, such as using benign solvents or solvent-free conditions, represents a powerful approach to the modern synthesis of complex molecules like this compound. iipseries.org

Microwave-Assisted Synthesis (MAS) for Accelerated Reaction Kinetics

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry for accelerating reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. conicet.gov.ar Microwave irradiation can dramatically reduce reaction times, often from hours to minutes. acs.orgbenthamdirect.com

MAS has been successfully applied to several quinoline synthesis methodologies:

Gould-Jacobs Reaction: Heating a mixture of aniline and diethyl ethoxymethylenemalonate with microwaves can significantly improve yields and shorten the reaction time needed for the high-temperature cyclization step. ablelab.euasianpubs.org Studies have compared different temperatures and reaction times under microwave irradiation to optimize the yield of the resulting 4-hydroxyquinoline derivative. ablelab.eu

Doebner Reaction: A three-component reaction of aromatic aldehydes, anilines, and pyruvic acid in ethanol using p-TSA as a catalyst under microwave conditions at 80 °C furnished quinoline-4-carboxylic acid derivatives in just 3 minutes, with yields ranging from 50-80%. In contrast, the conventional heating method required 3 hours to overnight for completion. nih.gov

Other MCRs: Catalyst-free, one-pot three-component reactions for synthesizing quinoline-hybrid molecules have been efficiently carried out in DMF under microwave irradiation, with reaction times ranging from 8-20 minutes. acs.orgunf.edu

The combination of MCR strategies with microwave assistance offers a rapid, efficient, and often more sustainable route for the synthesis of diverse quinoline derivatives. acs.org

Data Tables

Table 1: Comparison of Conventional vs. Microwave-Assisted Doebner Reaction

| Method | Catalyst | Solvent | Time | Yield (%) | Reference |

| Conventional | p-TSA | Ethanol | 3h - overnight | 50-80 | nih.gov |

| Microwave | p-TSA | Ethanol | 3 min | 50-80 | nih.gov |

Table 2: Optimization of Microwave-Assisted Gould-Jacobs Reaction

| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) | Reference |

| 1 | 250 | 10 | 1 | ablelab.eu |

| 2 | 300 | 10 | 37 | ablelab.eu |

| 3 | 250 | 20 | 11 | ablelab.eu |

| 4 | 300 | 20 | 28 | ablelab.eu |

| 5 | 300 | 5 | 47 | ablelab.eu |

Transition Metal-Catalyzed Functionalization and Annulation Reactions

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic frameworks, and the construction of the quinoline core is no exception. Catalysts based on palladium, rhodium, and iron provide powerful tools for forming the requisite C-C and C-N bonds through diverse mechanistic pathways, including cross-coupling, C-H activation, and reductive cyclization.

Palladium catalysis is a versatile tool for constructing substituted quinoline rings. One prominent strategy involves the oxidative cyclization of o-vinylanilines with alkynes. organic-chemistry.org In this approach, molecular oxygen can be used as a green terminal oxidant. The reaction proceeds through a sequence of intermolecular amination of the alkyne, insertion of the olefin, and subsequent oxidative cleavage of a C-C bond to yield 2,3-disubstituted quinolines. organic-chemistry.org

To specifically target this compound, this methodology could be adapted by selecting an appropriately substituted o-vinylaniline and a terminal alkyne bearing a methyl carboxylate group. The reaction demonstrates high regioselectivity and functional group compatibility. organic-chemistry.org

A plausible reaction pathway involves the initial coordination of Pd(II) to the alkyne, followed by aminopalladation with the o-vinylaniline. Subsequent intramolecular insertion of the vinyl group and β-hydride elimination, followed by oxidative aromatization, would yield the quinoline core. The conditions for such transformations have been optimized to achieve high yields, as demonstrated in the synthesis of various 2,3-disubstituted quinolines. organic-chemistry.org

| Entry | Alkenylaniline | Alkyne | Product | Yield (%) |

| 1 | o-vinylaniline | Phenylacetylene | 2-Phenyl-3-methylquinoline | 86 |

| 2 | o-vinylaniline | 1-Hexyne | 2-Butyl-3-methylquinoline | 75 |

| 3 | 4-Methyl-o-vinylaniline | Phenylacetylene | 6-Methyl-2-phenyl-3-methylquinoline | 81 |

| 4 | 4-Chloro-o-vinylaniline | Phenylacetylene | 6-Chloro-2-phenyl-3-methylquinoline | 69 |

Table 1: Examples of Palladium-Catalyzed Aerobic Annulation for Quinoline Synthesis. Data sourced from Organic Letters, 2016, 18, 3514-3517. organic-chemistry.org

Another relevant palladium-catalyzed approach is the [3+3] annulation between diarylamines and α,β-unsaturated acids, which directly produces 4-substituted-quinolin-2(1H)-ones. nih.gov While this yields a quinolone, it highlights a powerful C-H activation strategy that could potentially be modified for the synthesis of quinolines.

Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the construction of N-heterocycles, particularly isoquinolones and related structures. nih.govrsc.orgnih.gov These reactions typically involve the use of a directing group on the aromatic precursor, which coordinates to the rhodium center and facilitates the regioselective cleavage of a C-H bond. The resulting rhodacycle intermediate can then undergo annulation with a coupling partner, such as an alkyne or alkene.

For the synthesis of a 3,4-disubstituted quinoline like this compound, a strategy could be envisioned starting from an appropriately substituted aniline derivative. For instance, a Rh(III)-catalyzed C-H activation and annulation of an N-substituted aniline with a suitably functionalized alkyne could construct the quinoline ring in a single step. The choice of directing group and oxidant is crucial for achieving high efficiency and selectivity. rsc.org While direct examples for the target molecule are scarce, the synthesis of substituted isoquinolones from benzoylhydrazines and alkynes demonstrates the principle, where the hydrazide acts as an internal oxidant and directing group. rsc.org This approach offers a high degree of atom economy and broad substrate scope. nih.gov

Iron, being an earth-abundant and low-cost metal, offers a sustainable alternative to precious metal catalysts. Iron-catalyzed reactions have been successfully applied to quinoline synthesis through various mechanisms. One notable method is the three-component coupling reaction of aldehydes, amines, and styrenes catalyzed by inexpensive FeCl₃ with oxygen as the oxidant. chemistryviews.org This reaction provides a convenient route to 2,4-disubstituted quinolines. chemistryviews.org

More relevant to the target structure is the reductive cyclization of precursors such as o-nitro compounds. For example, the reductive cyclization of o-nitro-substituted Baylis-Hillman acetates can be catalyzed by iron complexes to yield 3-substituted quinolines. This method provides a direct route to quinolines with a functional group at the C3 position, which is a key feature of the target molecule. The reaction proceeds under relatively mild conditions and tolerates a range of functional groups on the aromatic ring.

Another innovative approach involves a photo-induced, iron-catalyzed decarboxylative radical cyclization. nih.gov While demonstrated for the synthesis of oxindoles, the underlying principle of using an iron catalyst to generate radicals from carboxylic acids for subsequent cyclization could be adapted. For instance, a precursor containing an aniline and a suitably placed unsaturated ester could undergo an iron-catalyzed radical cyclization to form the quinoline ring. This method benefits from using visible light as a sustainable energy source. nih.govmdpi.com

Photocatalytic and Electrochemical Synthetic Routes

Modern synthetic methods increasingly focus on sustainability, and photocatalysis and electrochemistry offer powerful platforms for achieving this goal. These techniques utilize light or electric current, respectively, to drive chemical reactions, often under mild, ambient conditions and without the need for stoichiometric chemical oxidants or reductants.

Visible-light photocatalysis has been employed for quinoline synthesis, for instance, in the preparation of quinaldines (2-methylquinolines) from anilines in ethanol using an Au-loaded TiO₂ catalyst under UV irradiation. researchgate.net The reaction proceeds via condensation-cyclization of aniline with oxidation products derived from the alcohol solvent. researchgate.net Iron catalysis can also be combined with visible light, as seen in the decarboxylative functionalization of quinolines. mdpi.com Adapting these principles, a potential photocatalytic route to this compound could involve the condensation of an aniline precursor with a β-keto ester, followed by a light-mediated cyclization and aromatization step.

Electrochemical synthesis provides an alternative method for driving oxidative or reductive cyclizations. While specific electrochemical syntheses of 3,4-disubstituted quinolines are not widely reported, the principles of electrosynthesis are applicable. Anodic oxidation could be used to promote the cyclization of aniline-based precursors, offering a reagent-free method for the final aromatization step.

Biocatalysis and Enzyme-Assisted Transformations

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations under environmentally benign conditions. While the de novo synthesis of the quinoline core from simple precursors using enzymes is not a common strategy, enzymes have been effectively used in the aromatization of quinoline precursors.

A notable example is the use of monoamine oxidase (MAO-N) biocatalysts for the oxidative dehydroaromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. acs.org This enzymatic reaction uses molecular oxygen as the ultimate oxidant and operates in aqueous buffer solutions at or near room temperature. The substrate scope includes tetrahydroquinolines with various substituents, although the position and nature of the substituent can influence the conversion efficiency. For example, methyl groups at the C2 and C6 positions are well-tolerated, while a methyl group at the C4 position leads to lower yields. acs.org This method would be applicable if a synthetic route first provided the corresponding tetrahydro-derivative of this compound, which could then be aromatized in a clean and selective final step.

| Entry | Substrate (Tetrahydroquinoline) | Product (Quinoline) | Conversion (%) |

| 1 | 1,2,3,4-Tetrahydroquinoline | Quinoline | 56 |

| 2 | 6-Methyl-1,2,3,4-tetrahydroquinoline | 6-Methylquinoline | 60 |

| 3 | 2-Methyl-1,2,3,4-tetrahydroquinoline | 2-Methylquinoline | 52 |

| 4 | 4-Methyl-1,2,3,4-tetrahydroquinoline | 4-Methylquinoline | 13 |

Table 2: Biocatalytic Aromatization of Tetrahydroquinolines using MAO-N D11 Whole Cells. Data sourced from ACS Catalysis, 2023, 13, 3168–3176. acs.org

Precursor Design and Reactant Optimization for Target Synthesis

The strategic design of precursors is fundamental to the successful synthesis of this compound, particularly when employing classical named reactions like the Pfitzinger or Doebner-von Miller syntheses. researchgate.netwikipedia.orgresearchgate.net These methods, while traditional, remain powerful and can be significantly enhanced through modern optimization techniques. researchgate.netimist.ma

The Pfitzinger reaction is a highly effective method for producing quinoline-4-carboxylic acids. researchgate.net The reaction involves the condensation of isatin (or a substituted derivative) with a carbonyl compound containing an α-methylene group under basic conditions. wikipedia.org To synthesize the target molecule's core, 3-methylquinoline-4-carboxylic acid, the required carbonyl precursor is a compound with a methyl group on one side of the carbonyl and an activated methylene group on the other. An ideal and readily available precursor for this purpose is methyl propionylacetate (methyl 2-methyl-3-oxobutanoate).

The reaction mechanism begins with the base-catalyzed hydrolysis of isatin to form an isatinate salt. This intermediate then condenses with the enolate of methyl propionylacetate. Subsequent intramolecular cyclization onto the aromatic ring, followed by dehydration, yields the quinoline ring. A final hydrolysis of the ester at the 2-position (derived from the methyl propionylacetate) and subsequent decarboxylation would be required if not for a more direct approach. A more direct strategy involves using butan-2-one , which upon condensation with isatin, directly forms 2,3-dimethylquinoline-4-carboxylic acid. To achieve the desired 3-methylquinoline-4-carboxylic acid, a precursor like pyruvic aldehyde dimethyl acetal could be envisioned, which after condensation and cyclization would lead to the desired substitution pattern. Subsequent esterification with methanol (B129727) would yield the final product.

The Doebner reaction , a three-component reaction of an aniline, an aldehyde, and pyruvic acid, typically yields 2-substituted quinoline-4-carboxylic acids and is therefore less direct for this target. nih.govwikipedia.org However, the related Doebner-von Miller reaction , which uses an aniline and an α,β-unsaturated carbonyl compound, offers greater flexibility. wikipedia.orgsynarchive.com To obtain a 3-methyl-4-carboxyquinoline structure, one could potentially use an aniline with an α,β-unsaturated β-keto ester.

Optimization of these reactions is key to achieving high yields and purity. Traditional conditions often involve strong bases (KOH in ethanol) and high temperatures. ui.ac.idijsr.net Modern approaches focus on using alternative catalysts and energy sources. Lewis acids, such as Ytterbium perfluorooctanoate [Yb(PFO)₃] or BF₃·THF, have been shown to effectively catalyze Doebner-type reactions, even with electronically demanding substrates. researchgate.netnih.gov The use of microwave irradiation can dramatically reduce reaction times and improve yields. researchgate.net Furthermore, employing green chemistry principles, such as using water as a solvent or solvent-free conditions, has been successfully demonstrated, making these classical routes more environmentally friendly. imist.ma

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂NSO₃H | H₂O | 100 | 24 | <5 |

| 2 | BF₃·THF | MeCN | 65 | 24 | 86 |

| 3 | BF₃·THF | THF | 65 | 24 | 86 |

| 4 | BF₃·THF | Toluene | 65 | 24 | 33 |

| 5 | Sc(OTf)₃ | MeCN | 65 | 24 | 71 |

| 6 | Yb(OTf)₃ | MeCN | 65 | 24 | 65 |

Table 3: Optimization of Reaction Conditions for a Modified Doebner Reaction. Data represents the synthesis of a substituted quinoline-4-carboxylic acid and is adapted from J. Org. Chem. 2023, 88, 12797–12804. nih.gov

Strategic Utilization of Isatin and Isatic Acid Salts

The Pfitzinger reaction represents a classical and highly effective method for the synthesis of quinoline-4-carboxylic acids, which are direct precursors to the target ester. wikipedia.org This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. jocpr.com

The mechanism commences with the base-catalyzed hydrolysis of the amide bond in isatin (1) to form the potassium salt of isatic acid (2), which exists in equilibrium with the corresponding keto-acid. wikipedia.orgijsr.net This intermediate then condenses with an enolizable ketone. To achieve the desired 3-methyl substitution pattern, an unsymmetrical ketone such as propiophenone (B1677668) can be utilized. The reaction with the more reactive methylene group of the ketone leads to the formation of an imine (3), which tautomerizes to an enamine (4). Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid (5). wikipedia.orgijsr.net

A typical procedure involves refluxing isatin and the selected ketone with a base, most commonly potassium hydroxide, in an ethanol-water solvent system. ui.ac.id Once the reaction is complete, acidification of the reaction mixture precipitates the quinoline-4-carboxylic acid. The final step to obtain this compound is a standard esterification reaction, for instance, by refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric acid. researchgate.net Research has demonstrated the successful application of the Pfitzinger reaction using substituted isatins and propiophenone derivatives to generate various analogs with a methyl group at the C3 position. nih.gov

| Step | Reactants | Key Intermediate(s) | Product |

| 1. Ring Opening | Isatin, Potassium Hydroxide | Isatic acid salt | Keto-acid intermediate |

| 2. Condensation | Keto-acid, Propiophenone | Imine/Enamine | Cyclization precursor |

| 3. Cyclization/Dehydration | Cyclization precursor | Dihydroquinoline intermediate | 3-Methyl-2-phenylquinoline-4-carboxylic acid |

| 4. Esterification | Carboxylic acid, Methanol, H₂SO₄ | - | Methyl 3-methyl-2-phenylquinoline-4-carboxylate |

Note: The table illustrates the general sequence using propiophenone as an example, which would yield a 2-phenyl-3-methyl derivative. For the synthesis of 2-unsubstituted-3-methylquinoline-4-carboxylate, a different carbonyl partner would be required.

Integration of o-Nitrobenzaldehydes in Convergent Synthesis

A powerful alternative to the Pfitzinger reaction is the modified Friedländer synthesis, which utilizes o-nitrobenzaldehydes as stable and readily available starting materials. This approach is characterized by a domino reaction sequence involving the in-situ reduction of the nitro group followed by cyclization. nih.gov

In a typical procedure, an o-nitrobenzaldehyde is treated with a reducing agent, such as iron powder in acetic acid, to generate the corresponding o-aminobenzaldehyde. nih.gov This highly reactive intermediate is not isolated but is immediately trapped by a condensation partner present in the reaction mixture. To synthesize this compound, a suitable partner would be a β-ketoester like methyl 2-methylacetoacetate (B1246266) or a related derivative that can provide the C3-methyl and C4-carboxylate functionalities.

The mechanism involves three key stages:

Nitro Group Reduction : The o-nitrobenzaldehyde is reduced to o-aminobenzaldehyde.

Knoevenagel Condensation : The newly formed amine undergoes condensation with the active methylene compound.

Cyclization and Aromatization : An intramolecular cyclization occurs between the aniline nitrogen and the ketone or ester carbonyl group, followed by dehydration to form the aromatic quinoline ring. nih.gov

This one-pot reductive cyclization strategy is highly efficient and tolerates a wide range of functional groups on both the aldehyde and the condensation partner. researchgate.net The use of iron as a reducing agent is advantageous due to its low cost and environmental benignity. brandeis.eduscispace.com

| Target Product Moiety | Carbonyl Component for Condensation |

| 2-Methylquinoline-3-carboxylate | Ethyl acetoacetate (B1235776) nih.gov |

| 3-Arylquinolines | β-Nitrostyrenes researchgate.net |

| 3-Methylquinoline-4-carboxylate | Methyl 2-methylacetoacetate (proposed) |

Application of Morita-Baylis-Hillman Adducts as Reactive Synthons

The Morita-Baylis-Hillman (MBH) reaction provides access to densely functionalized allylic alcohols, known as MBH adducts, which are exceptionally versatile building blocks in organic synthesis. researchgate.netorganic-chemistry.org These adducts can be employed in domino reactions to construct complex heterocyclic systems, including quinolines. mdpi.com

An efficient synthetic route to highly functionalized quinolines has been developed using domino reactions between MBH acetates and active methylene compounds (AMCs). mdpi.com The strategy relies on substrates that incorporate an allylic acetate adjacent to a Michael acceptor and an aromatic ring activated towards nucleophilic aromatic substitution (SNAr).

A plausible, albeit not explicitly documented, pathway to this compound could involve an MBH adduct derived from an appropriately substituted o-nitro- or o-halobenzaldehyde. The synthesis could proceed as follows:

MBH Adduct Formation : Reaction of an o-nitrobenzaldehyde with methyl acrylate (B77674) in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) to form the corresponding MBH adduct.

Functional Group Transformation : Conversion of the hydroxyl group of the adduct to a better leaving group, such as an acetate.

Domino Reaction : Reaction of the MBH acetate with a nucleophile that can introduce the 3-methyl group precursor. This is followed by a sequence of reduction of the nitro group, cyclization, and aromatization to furnish the quinoline-4-carboxylate (B1235159) skeleton.

The versatility of the MBH reaction allows for the introduction of various substituents, making it a powerful tool for creating diverse quinoline libraries. mdpi.com

Yield Enhancement and Process Intensification Studies

While classical methods for quinoline synthesis are robust, they often require long reaction times, high temperatures, and harsh reagents, leading to modest yields and significant waste. imist.ma Modern research focuses on yield enhancement and process intensification (PI) by employing green chemistry principles and advanced technologies. researchgate.netmdpi.com PI aims to develop more sustainable and efficient chemical processes by reducing equipment size, energy consumption, and waste generation. mdpi.com

Key strategies for intensifying the synthesis of quinoline-4-carboxylates include:

Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to dramatically accelerate reaction rates in Pfitzinger syntheses. acs.org Reactions that traditionally require many hours of reflux can often be completed in minutes, frequently with improved yields. researchgate.net

Efficient Catalysis : The use of more effective catalysts can improve yields and reduce the need for stoichiometric reagents. For instance, in modified Pfitzinger reactions, CuSO₄·5H₂O has been reported to decrease reaction times and increase yields. researchgate.net Similarly, Lewis acids like BF₃·THF have been used to optimize Doebner-type reactions. nih.gov

One-Pot Procedures : Combining multiple reaction steps into a single operation, such as the in-situ reduction and cyclization of o-nitrobenzaldehydes, enhances efficiency by avoiding the isolation and purification of intermediates. nih.govresearchgate.net

Solvent-Free Reactions : Conducting reactions without a solvent, or in greener solvents like water, reduces environmental impact and can sometimes accelerate reaction rates. imist.ma

| Parameter | Classical Method | Intensified Method (Microwave-Assisted) |

| Reaction Time | 12-24 hours ui.ac.idnih.gov | 10-15 minutes researchgate.net |

| Energy Input | Prolonged heating (conventional reflux) | Focused, rapid heating |

| Typical Yields | Moderate imist.ma | Often improved researchgate.net |

| Solvent Usage | High (e.g., Ethanol) | Can be reduced or eliminated |

Diastereoselective and Enantioselective Synthesis Strategies for Chiral Analogs

While this compound is an achiral molecule, the development of synthetic routes to its chiral analogs is of significant interest, particularly for applications in medicinal chemistry where stereochemistry is crucial for biological activity. The primary strategies involve the asymmetric reduction of the quinoline core to produce chiral tetrahydroquinolines or dihydroquinolines.

A highly effective method for this transformation is the enantioselective transfer hydrogenation of 3-substituted quinolines. Using a chiral Brønsted acid catalyst, such as a derivative of cyclopentadiene, and a Hantzsch ester as the hydrogen source, 3-methylquinoline (B29099) can be reduced to (S)- or (R)-3-methyl-1,2,3,4-tetrahydroquinoline with good enantioselectivity. liv.ac.uk The chirality is induced by the chiral environment created by the catalyst during the proton transfer process.

Another advanced approach is the iridium-catalyzed asymmetric partial hydrogenation of quinolines. By employing a chiral iridium-catalyst system, such as Ir-SpiroPAP, it is possible to selectively hydrogenate the C3-C4 double bond of a 4-substituted 3-ethoxycarbonylquinoline. This method yields chiral 1,4-dihydroquinolines with exceptional enantioselectivity (up to 99% ee). nih.gov This strategy provides a robust pathway for synthesizing valuable chiral building blocks derived from the quinoline scaffold. These asymmetric methods are crucial for accessing single-enantiomer compounds for biological evaluation and potential therapeutic use.

Chemical Reactivity and Advanced Functionalization of Methyl 3 Methylquinoline 4 Carboxylate

Ester Transformation and Carboxylic Acid Derivatization

The ester functionality at the C4 position of the quinoline (B57606) ring is a key site for a variety of chemical transformations. These reactions primarily involve the conversion of the methyl ester into a carboxylic acid, which can then be further derivatized into amides, hydrazides, and other related functional groups.

Selective Hydrolysis to 3-Methylquinoline-4-carboxylic Acid

Acid-catalyzed hydrolysis of esters is a reversible process that involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. libretexts.orgchemguide.co.ukkhanacademy.org For methyl 3-methylquinoline-4-carboxylate, this reaction is typically carried out by heating the ester in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk The use of a large excess of water can help to drive the equilibrium towards the formation of the carboxylic acid and methanol (B129727). khanacademy.orglibretexts.org

The general mechanism for acid-catalyzed ester hydrolysis proceeds through the following steps:

Protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). khanacademy.org

Nucleophilic attack of a water molecule on the protonated carbonyl carbon, forming a tetrahedral intermediate. khanacademy.org

Deprotonation of the attacking water molecule and protonation of the methoxy (B1213986) group to form a good leaving group (methanol). youtube.com

Elimination of methanol and deprotonation of the carbonyl oxygen to yield the carboxylic acid and regenerate the acid catalyst. youtube.com

| Parameter | Typical Condition | Purpose |

| Catalyst | Dilute HCl or H₂SO₄ | To protonate the carbonyl oxygen and increase its electrophilicity. chemguide.co.uk |

| Solvent | Water | Acts as the nucleophile and solvent. libretexts.org |

| Temperature | Heating under reflux | To increase the reaction rate. chemguide.co.uk |

| Reactant Ratio | Large excess of water | To shift the equilibrium towards the products. libretexts.org |

This table outlines the typical conditions for the acid-catalyzed hydrolysis of an ester to a carboxylic acid.

Base-mediated hydrolysis, also known as saponification, is another common method for the cleavage of esters. libretexts.org This process is typically irreversible, as the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com The reaction is generally carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and isolate the carboxylic acid. chemguide.co.uk

The mechanism for base-catalyzed ester hydrolysis involves:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. youtube.com

Elimination of the methoxide (B1231860) ion as the leaving group. youtube.com

An acid-base reaction between the carboxylic acid and the methoxide ion (or another hydroxide ion) to form a carboxylate salt and methanol. youtube.com

While generally efficient, base-mediated hydrolysis can sometimes be accompanied by side reactions, particularly if other base-sensitive functional groups are present in the molecule. For quinoline derivatives, harsh basic conditions could potentially lead to reactions involving the quinoline ring, although this is less common for simple alkyl-substituted quinolines. Careful control of reaction conditions, such as temperature and reaction time, is crucial to minimize the formation of byproducts.

| Parameter | Typical Condition | Purpose |

| Reagent | Aqueous NaOH or KOH | To provide the hydroxide nucleophile. chemguide.co.uk |

| Solvent | Water, often with a co-solvent like ethanol (B145695) | To dissolve the ester and facilitate the reaction. |

| Temperature | Heating under reflux | To accelerate the hydrolysis process. chemguide.co.uk |

| Work-up | Acidification (e.g., with HCl) | To protonate the carboxylate salt and isolate the carboxylic acid. chemguide.co.uk |

This table summarizes the typical conditions for the base-mediated hydrolysis of an ester.

Synthesis of Carboxamide, Hydrazide, and Alternative Ester Derivatives

Once 3-methylquinoline-4-carboxylic acid is obtained, it can be readily converted into a variety of derivatives, including carboxamides, hydrazides, and other esters. The synthesis of carboxamides typically involves the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent, followed by reaction with a primary or secondary amine. nih.govlookchem.com Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

The synthesis of hydrazides is generally achieved by reacting the methyl ester directly with hydrazine (B178648) hydrate, often in a solvent such as ethanol under reflux. mdpi.com This reaction is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile.

Alternative ester derivatives can be synthesized through transesterification. This can be catalyzed by either an acid or a base and involves reacting the methyl ester with a different alcohol in large excess to shift the equilibrium towards the desired new ester. khanacademy.org

Quinoline Ring Functionalization Reactions

The quinoline ring system is an electron-rich aromatic scaffold, making it susceptible to electrophilic substitution reactions. The position of substitution is influenced by the electronic nature of the existing substituents and the reaction conditions.

Electrophilic Substitution Reactions on the Aromatic Core

In the quinoline ring system, electrophilic aromatic substitution typically occurs on the benzene (B151609) ring (the carbocycle) rather than the pyridine (B92270) ring, as the latter is deactivated by the electron-withdrawing nitrogen atom. quimicaorganica.org The preferred positions for electrophilic attack are C5 and C8, as the intermediates formed by attack at these positions are more stable. quimicaorganica.orgreddit.com The methyl group at C3 and the carboxylate group at C4 are expected to have a directing influence on incoming electrophiles. The methyl group is weakly activating, while the carboxylate group is deactivating.

Common electrophilic substitution reactions include nitration and halogenation. Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. orgsyn.orgrsc.org The nitronium ion (NO₂⁺) generated in situ acts as the electrophile. aiinmr.com Halogenation, such as bromination or chlorination, is often performed using the elemental halogen in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride. libretexts.org For 8-substituted quinolines, metal-free halogenation at the C5 position has been achieved using trihaloisocyanuric acid. researchgate.net Given the directing effects of the existing substituents on this compound, a mixture of substitution products might be expected, with the precise outcome depending on the specific reaction conditions employed.

| Reaction | Typical Reagents | Electrophile | Expected Position of Substitution |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | NO₂⁺ | C5 and/or C8 |

| Bromination | Br₂ / FeBr₃ | Br⁺ | C5 and/or C8 |

| Chlorination | Cl₂ / AlCl₃ | Cl⁺ | C5 and/or C8 |

This table presents common electrophilic substitution reactions and the expected regioselectivity on the quinoline ring.

Nucleophilic Substitution and Addition Reactions

The quinoline ring system, being electron-deficient, is susceptible to nucleophilic attack. In the case of this compound, the presence of the electron-withdrawing carboxylate group at the 4-position further activates the ring towards nucleophilic substitution, particularly at the 2- and 4-positions. However, the 4-position is already substituted. Nucleophilic substitution reactions on the quinoline ring often require activation, for instance, through the formation of an N-oxide, or the presence of a good leaving group.

While specific studies on nucleophilic substitution directly on the this compound parent molecule are not extensively detailed in the provided results, general principles of quinoline chemistry suggest that nucleophiles would preferentially attack the 2-position, especially if a leaving group is present or can be introduced. For instance, chloro-substituted quinolines readily undergo nucleophilic substitution reactions. mdpi.com The reactivity of chloroquinolines towards nucleophiles like thiourea, amines, and azide (B81097) has been demonstrated, leading to a variety of 4-substituted quinolin-2-ones and their thio-analogues. mdpi.com

Nucleophilic addition reactions can also occur, particularly to the C=N bond of the quinoline ring, leading to dihydroquinoline derivatives. These reactions are often facilitated by reducing agents.

Oxidation Pathways: N-Oxide Formation and Ring Transformations

The nitrogen atom in the quinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid), hydrogen peroxide, or dimethyldioxirane. thieme-connect.de The formation of the N-oxide has significant implications for the reactivity of the quinoline ring. It activates the C2 and C4 positions towards both nucleophilic and electrophilic attack.

The N-oxide functionality can direct further functionalization. For example, quinoline N-oxides can undergo palladium-catalyzed C-H arylation at the C2 position. mdpi.com Similarly, rhodium-catalyzed C-H activation can lead to alkylation at the C2 position. mdpi.com The N-oxide can also facilitate reactions at more distal positions, such as the C8-arylation of quinoline N-oxides. nih.gov

Ring transformation reactions, although less common, can be initiated by oxidation. Under harsh oxidative conditions, the benzene portion of the quinoline ring can be cleaved. However, selective oxidation to the N-oxide is a more controlled and synthetically useful transformation.

Reduction Chemistry of the Quinoline System

The quinoline ring system can be reduced under various conditions to yield dihydroquinolines, tetrahydroquinolines, and in some cases, decahydroquinolines. The specific product depends on the reducing agent and the reaction conditions.

Catalytic hydrogenation is a common method for the reduction of quinolines. Depending on the catalyst (e.g., platinum, palladium, nickel) and conditions (temperature, pressure), either the pyridine ring or both rings can be reduced. For instance, the reduction of quinolines to tetrahydroquinolines can be achieved using a tandem reduction-reductive alkylation process catalyzed by boronic acid. acs.org This one-pot synthesis allows for the direct conversion of quinolines to N-alkyl tetrahydroquinolines. acs.org

Chemical reduction using agents like sodium borohydride, lithium aluminum hydride, or Hantzsch esters can also be employed. These methods often lead to the selective reduction of the pyridine ring, yielding 1,2-dihydroquinolines or 1,2,3,4-tetrahydroquinolines.

Transformations at the 3-Methyl Group and 4-Carboxylate Moiety

C-H Functionalization at the 3-Methyl Position

The methyl group at the 3-position of the quinoline ring offers a site for various C-H functionalization reactions. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.

Directed Alkylation and Arylation Strategies

The nitrogen atom in the quinoline ring can act as a directing group to facilitate the activation of C-H bonds, including those of the 3-methyl group. Transition metal-catalyzed reactions are often employed for this purpose. For instance, rhodium complexes can promote the C-H bond activation of methylquinolines. acs.org While activation at the C2 position of the ring is often preferred, functionalization of the methyl group can be achieved under specific conditions. acs.org

Alkylation of methyl heteroarenes can be accomplished using alcohols as alkylating agents in the presence of a ruthenium catalyst. mdpi.com This method has been successfully applied to 2-methylquinoline, and similar principles could be extended to 3-methylquinoline (B29099) derivatives. mdpi.com The reaction proceeds through a borrowing hydrogen or hydrogen autotransfer mechanism.

Arylation of the methyl group is another important transformation. While direct C(sp³)–H arylation can be challenging, strategies involving the formation of a metalated intermediate can facilitate this coupling. Palladium-catalyzed α-arylation of esters is a well-established method for forming C-C bonds. mdpi.com Although this example pertains to an ester, similar catalytic systems could potentially be adapted for the arylation of the 3-methyl group.

Olefination Reactions (e.g., Wittig, Horner–Wadsworth–Emons)

To undergo olefination reactions like the Wittig or Horner–Wadsworth–Emons (HWE) reaction, the 3-methyl group must first be converted into a suitable precursor, typically an aldehyde or a ketone. This can be achieved through oxidation of the methyl group. Once the 3-formyl-quinoline derivative is obtained, it can be readily converted to an alkene.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent) to form an alkene. masterorganicchemistry.comwikipedia.org This reaction is a versatile method for creating carbon-carbon double bonds. masterorganicchemistry.com The geometry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org For example, ultrasound-assisted Wittig reactions have been used to synthesize 3-substituted 4-chloroquinolines with extended π-conjugated systems from the corresponding 3-formylquinolines. semanticscholar.orgresearchgate.net

The Horner–Wadsworth–Emons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.orgtcichemicals.com The HWE reaction typically favors the formation of (E)-alkenes and has several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com This reaction is widely used for the stereoselective synthesis of olefins. nrochemistry.com The HWE reaction can be applied to aldehydes and ketones to produce α,β-unsaturated esters and other olefinic compounds. mdpi.com

| Reaction | Reagent | Product Type | Key Features |

| Wittig Reaction | Phosphonium Ylide | Alkene | Versatile for C=C bond formation; stereoselectivity can be controlled. masterorganicchemistry.comwikipedia.org |

| Horner–Wadsworth–Emons Reaction | Phosphonate Carbanion | (E)-Alkene (typically) | More reactive carbanion than Wittig; easy byproduct removal. wikipedia.orgalfa-chemistry.com |

Decarboxylation and Decarboxylative Coupling Reactions

The carboxylate group at the C4-position of the quinoline ring in this compound serves as a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation through decarboxylation and decarboxylative coupling reactions. These transformations are highly valued in synthetic chemistry as they often utilize readily available carboxylic acids and their derivatives to forge complex molecular architectures.

Decarboxylation:

Simple thermal decarboxylation of quinoline-4-carboxylic acids can be an effective method to introduce a hydrogen atom at the C4-position. While direct decarboxylation of the methyl ester is not typical, hydrolysis of this compound to the corresponding carboxylic acid would furnish a substrate primed for decarboxylation. For instance, heating 2-methyl-3-hydroxyquinoline-4-carboxylic acid in nitrobenzene (B124822) has been shown to effectively remove the carboxylic acid group, yielding 3-hydroxy-2-methylquinoline. This suggests that 3-methylquinoline-4-carboxylic acid, derived from the title compound, could likely undergo decarboxylation under similar thermal conditions to produce 3-methylquinoline. The reaction proceeds through the loss of carbon dioxide, often facilitated by heat, and can sometimes be promoted by copper catalysts.

Decarboxylative Coupling Reactions:

Decarboxylative coupling reactions have emerged as powerful tools in modern organic synthesis, allowing for the formation of new bonds at the position of the carboxyl group. These reactions typically involve a transition metal catalyst, most commonly palladium or copper, which facilitates the coupling of the carboxylic acid derivative with a suitable partner, such as an aryl halide or another heterocycle.

For heteroaromatic carboxylic acids, palladium-catalyzed decarboxylative cross-coupling has been successfully employed to form biaryl compounds. nih.govacs.orgnih.govacs.org In a typical reaction, the heteroaromatic carboxylic acid is coupled with an aryl halide in the presence of a palladium catalyst and a suitable base. While specific examples with 3-methylquinoline-4-carboxylic acid are not prevalent in the literature, the general success of this methodology with a variety of heteroaromatic systems suggests its potential applicability. The reaction mechanism is thought to involve the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the carboxylate and subsequent decarboxylation to form a heteroaryl-palladium intermediate, which then undergoes reductive elimination to yield the cross-coupled product.

The following table outlines representative conditions for palladium-catalyzed decarboxylative cross-coupling of heteroaromatic carboxylic acids with aryl halides, which could be adapted for this compound after its hydrolysis.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)2 | SPhos | K2CO3 | Toluene | 110 |

| Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 100 |

| Pd(PPh3)4 | - | K3PO4 | DMF | 120 |

Synthesis of Fused Heterocyclic and Polycyclic Systems Incorporating the Quinoline Core

The rigid and planar structure of the quinoline nucleus in this compound makes it an excellent scaffold for the construction of more complex fused heterocyclic and polycyclic systems. These extended aromatic systems are of significant interest due to their diverse photophysical, electronic, and biological properties.

Construction of Quinoline-Imidazole Hybrid Structures

Quinoline-imidazole hybrid molecules are a prominent class of fused heterocyclic systems that have attracted considerable attention in medicinal chemistry. The synthesis of such hybrids can be envisioned starting from this compound, typically through initial transformation to a more reactive intermediate.

One plausible synthetic route involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by conversion to an amide. This amide can then be further elaborated to construct the imidazole (B134444) ring. For instance, the synthesis of novel quinoline-imidazole hybrid derivatives has been reported starting from quinoline-4-carboxylic acid as a key intermediate. In this approach, the carboxylic acid is coupled with o-phenylenediamine (B120857) in the presence of a condensing agent like polyphosphoric acid (PPA) to facilitate the cyclization and formation of the imidazole ring, leading to the formation of imidazo[4,5-c]quinolines. nih.gov

A generalized scheme for this transformation is presented below:

Step 1: Hydrolysis this compound is hydrolyzed to 3-methylquinoline-4-carboxylic acid using standard conditions, such as aqueous sodium hydroxide followed by acidification.

Step 2: Amide Formation and Cyclization The resulting carboxylic acid is then reacted with an o-phenylenediamine derivative in the presence of a dehydrating agent or under thermal conditions that promote cyclization to form the fused quinoline-imidazole structure.

The following table summarizes the key steps and potential reagents for the synthesis of quinoline-imidazole hybrids from this compound.

| Step | Transformation | Reagents and Conditions |

| 1 | Ester Hydrolysis | 1. NaOH (aq), Heat2. HCl (aq) |

| 2 | Amide Formation & Cyclization | o-phenylenediamine, Polyphosphoric Acid (PPA), Heat |

This strategy allows for the introduction of various substituents on the imidazole ring by using appropriately substituted o-phenylenediamines, thus enabling the generation of a library of quinoline-imidazole hybrids for further investigation.

Mechanistic Organic Chemistry Investigations of Methyl 3 Methylquinoline 4 Carboxylate Transformations

Elucidation of Reaction Intermediates and Transition States

The synthesis of the quinoline (B57606) core of Methyl 3-methylquinoline-4-carboxylate can be achieved through classic named reactions, primarily the Doebner reaction. wikipedia.orgiipseries.orgresearchgate.netimist.ma Understanding the intermediates and transition states in these pathways is fundamental to explaining the reaction's progression.

The Doebner reaction involves the condensation of an aniline (B41778), an aldehyde (which would be acetaldehyde (B116499) to provide the 3-methyl group), and pyruvic acid. wikipedia.org The mechanism, while not definitively established, is proposed to proceed through several key intermediates. wikipedia.orgnih.gov One plausible pathway begins with the formation of a Schiff base from the aniline and aldehyde. This is followed by a reaction with the enol form of pyruvic acid. wikipedia.org An alternative pathway suggests an initial aldol (B89426) condensation between the aldehyde and pyruvic acid, creating a β,γ-unsaturated α-ketocarboxylic acid, which then undergoes a Michael addition with the aniline. wikipedia.org

Both proposed pathways converge on a common aniline derivative intermediate. This intermediate then undergoes an intramolecular cyclization onto the benzene (B151609) ring. The subsequent dehydration (loss of a water molecule) leads to a dihydroquinoline intermediate. nih.gov The final step is an oxidation of this dihydroquinoline to form the aromatic quinoline ring. nih.gov Transition states in this sequence involve the energetic barriers for the cyclization and the final aromatization step. The stability of these transition states can be influenced by the substituents on the aniline precursor and the reaction conditions.

A proposed mechanism for the Doebner reaction is illustrated below:

Formation of an aniline derivative (3): This can occur via two routes:

Route A: Aniline reacts with an aldehyde to form a Schiff base, which then reacts with the enol of pyruvic acid (1).

Route B: Pyruvic acid (1) and an aldehyde undergo an aldol condensation to form a β,γ-unsaturated α-ketocarboxylic acid (2), which then reacts with aniline via a Michael addition. wikipedia.org

Cyclization: The aniline derivative (3) undergoes an intramolecular electrophilic attack on the benzene ring.

Dehydration and Aromatization: The cyclized intermediate eliminates water to form a dihydroquinoline, which is then oxidized to the final quinoline-4-carboxylic acid (4). nih.gov

Kinetic Analysis of Rate-Determining Steps in Synthetic Pathways

In reactions like the Doebner or Pfitzinger synthesis, the rate can be influenced by factors such as the concentration of reactants, catalyst, and temperature. researchgate.netimist.ma The initial condensation to form the Schiff base or the Michael adduct can be relatively fast. The intramolecular cyclization step often involves the formation of a new carbon-carbon bond and the disruption of the aromaticity of the aniline ring, which can present a significant energy barrier, making it a likely candidate for the RDS.

Identifying the RDS is critical for process optimization. For instance, if the cyclization is the RDS, modifications to the catalyst or reaction temperature could be targeted to lower the activation energy of this specific step.

Stereochemical Outcomes and Regioselectivity Determinants

Regioselectivity is a critical aspect of quinoline synthesis, as it determines the substitution pattern on the final product. In the context of this compound, the Doebner and Pfitzinger reactions provide excellent regiochemical control.

Doebner Reaction : This reaction between an aniline, an α,β-unsaturated carbonyl compound (or its precursors), and pyruvic acid reliably places the carboxylic acid group at the 4-position of the quinoline ring. wikipedia.org The substituent at the 3-position is determined by the specific α,β-unsaturated carbonyl compound used.

Pfitzinger Reaction : This reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The carbonyl compound provides carbons 2 and 3 of the quinoline ring, and the reaction also yields a quinoline-4-carboxylic acid. wikipedia.orgnih.gov The regioselectivity is dictated by the initial condensation between the isatin-derived keto-acid and the enolate of the carbonyl compound. wikipedia.org

Investigations into the alkylation of related quinoline systems, such as methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, further highlight the importance of regioselectivity. In these studies, methylation can occur at different nucleophilic centers (S, O, or N atoms). The outcome is determined by factors like the base used, the solvent polarity, and the electronic properties of the anionic intermediate. nih.govmdpi.com Such studies, often supported by computational calculations, provide a framework for predicting and controlling the regiochemical outcome of transformations on the pre-formed quinoline ring. nih.gov

Stereochemistry becomes a factor in these transformations if a chiral center is present or created. For the synthesis of this compound itself, no new stereocenters are formed. However, if a prochiral substrate were used or if a subsequent reaction (e.g., reduction of the quinoline ring) were performed, stereochemical outcomes would need to be considered. Asymmetric catalysis could be employed in such cases to control the formation of a specific stereoisomer.

Isotope Labeling Studies for Mechanistic Pathway Confirmation

Isotope labeling is a powerful technique used to trace the fate of atoms through a reaction mechanism. By replacing an atom with its heavier, stable isotope (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), chemists can track bond-forming and bond-breaking steps. wikipedia.orglibretexts.org This is often analyzed through techniques like mass spectrometry or NMR spectroscopy.

A key application of isotope labeling is the Kinetic Isotope Effect (KIE) , which is the change in the reaction rate upon isotopic substitution. wikipedia.orglibretexts.orgepfl.ch

Primary KIE : Observed when the bond to the isotopically labeled atom is broken in the rate-determining step. A significant KIE (typically kH/kD > 2) indicates that C-H bond cleavage is part of the RDS. libretexts.org

Secondary KIE : Observed when the isotopically substituted atom is not directly involved in bond cleavage in the RDS. These effects are smaller and provide information about changes in hybridization at the labeled center. libretexts.org

For the synthesis of this compound, a deuterium (B1214612) labeling study could confirm the proposed mechanisms. For instance, in the Doebner reaction, one could use a deuterated aldehyde. Tracing the position of the deuterium in the dihydroquinoline intermediate and the final product would provide evidence for the proposed cyclization and aromatization steps. If the C-H bond at the 4-position of the dihydroquinoline intermediate is broken during the rate-determining aromatization step, a primary KIE would be expected upon substitution with deuterium at that position.

While specific isotope labeling studies on this compound are not detailed in the literature, the principles of KIE have been used to elucidate mechanisms of related heterocyclic syntheses and enzymatic reactions. nih.govwikipedia.org

Computational Modeling of Reaction Energetics and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. mdpi.com DFT calculations allow for the modeling of molecular structures, reaction intermediates, and transition states, providing insights into the energetics and feasibility of a proposed reaction pathway.

For quinoline derivatives, DFT studies can be used to:

Calculate Geometric Parameters : Optimize the three-dimensional structures of reactants, intermediates, transition states, and products.

Determine Reaction Energetics : Calculate the relative energies of intermediates and the activation energies (energy barriers) for each step. This helps to identify the most likely reaction pathway and the rate-determining step.

Analyze Electronic Structure : Generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions of a molecule, predicting sites of nucleophilic and electrophilic attack.

Simulate Spectra : Predict spectroscopic data (e.g., NMR, IR) that can be compared with experimental results to confirm the structure of synthesized compounds. mdpi.com

In the context of this compound synthesis, DFT calculations can be applied to compare the proposed mechanistic pathways of the Doebner reaction. By calculating the activation energies for the key cyclization and aromatization steps, researchers can determine the most energetically favorable route.

Furthermore, computational studies on related quinoline systems have been used to explain observed regioselectivity in substitution reactions. nih.gov By calculating the electron density and LUMO (Lowest Unoccupied Molecular Orbital) coefficients at different positions on the quinoline ring, the most likely site for nucleophilic attack can be predicted. nih.govmdpi.com

Below is a representative table of data that can be generated from DFT calculations for quinoline derivatives, illustrating key electronic properties.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline Derivative A | -6.52 | -1.78 | 4.74 |

| Quinoline Derivative B | -6.89 | -2.05 | 4.84 |

| Quinoline Derivative C | -6.41 | -1.93 | 4.48 |

Computational and Theoretical Chemistry Studies of Methyl 3 Methylquinoline 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, energies, and electronic distributions with a high degree of accuracy.

Density Functional Theory (DFT) has become a popular method for computational studies of organic molecules due to its balance of accuracy and computational cost. rsc.orgnih.govarabjchem.org For Methyl 3-methylquinoline-4-carboxylate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. dergipark.org.trijastems.org These calculations minimize the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. The resulting optimized structure provides crucial information about the molecule's shape and steric properties.

| Parameter | Optimized Value |

| C-C bond lengths (quinoline ring) | 1.37 - 1.42 Å |

| C-N bond lengths (quinoline ring) | 1.32 - 1.36 Å |

| C=O bond length (ester) | ~1.21 Å |

| C-O bond length (ester) | ~1.35 Å |

| Dihedral Angle (quinoline-ester) | Variable |

Note: The data in this table is representative and based on typical values found in computational studies of similar quinoline (B57606) derivatives.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.netnih.gov For this compound, the HOMO is typically localized over the electron-rich quinoline ring system, while the LUMO may be distributed over the quinoline and carboxylate groups.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The data in this table is representative and based on typical values found in computational studies of similar quinoline derivatives.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| π(C-C) | π(C-C) | 15-25 |

| LP(N) | π(C-C) | 5-10 |

| π(C=O) | π*(C-C) | 2-5 |

Note: The data in this table is representative and based on typical values found in computational studies of similar quinoline derivatives. LP denotes a lone pair.

Molecular Electrostatic Potential (MESP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgnih.gov The MESP is calculated from the electron density and provides a color-coded map of the electrostatic potential on the molecule's surface. chemrxiv.org Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. mdpi.com Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. mdpi.com In this compound, the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group are expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles.

| Atomic Site | MESP Value (kcal/mol) | Predicted Reactivity |

| Quinoline Nitrogen | -35 to -50 | Nucleophilic |

| Carbonyl Oxygen | -40 to -55 | Nucleophilic |

| Aromatic Protons | +15 to +30 | Electrophilic |